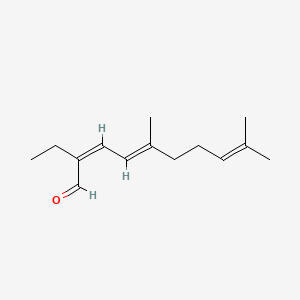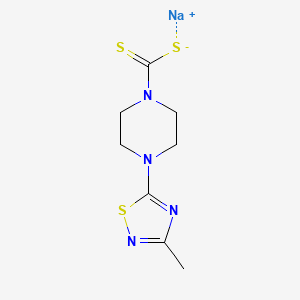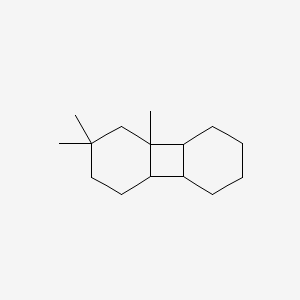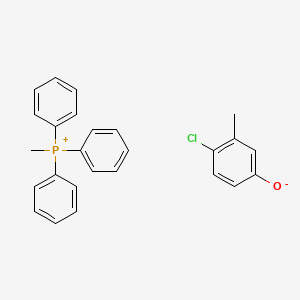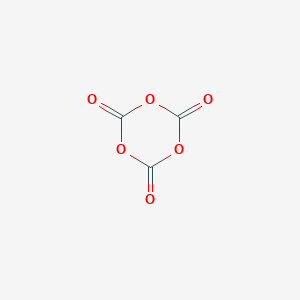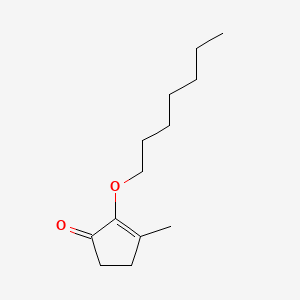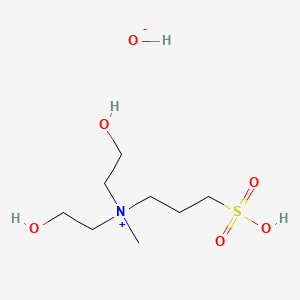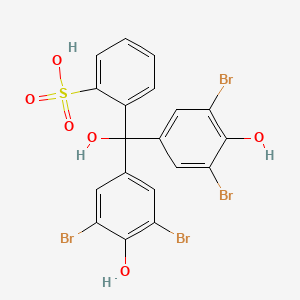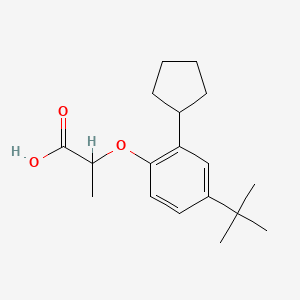
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid is a complex organic compound characterized by its cyclopentyl group and tert-butyl substituent on the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid typically involves multiple steps, starting with the formation of the cyclopentyl phenol derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with tert-butylbenzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenolic OH group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the propionic acid moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Formation of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid.
Reduction: Formation of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propanol
2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)acetic acid
Uniqueness: 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid is unique due to its specific structural features, such as the cyclopentyl group and the tert-butyl substituent. These features contribute to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
85204-34-8 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC名 |
2-(4-tert-butyl-2-cyclopentylphenoxy)propanoic acid |
InChI |
InChI=1S/C18H26O3/c1-12(17(19)20)21-16-10-9-14(18(2,3)4)11-15(16)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3,(H,19,20) |
InChIキー |
IIBQTSAECXHWKN-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
